
Antibacterial agent 176
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 176 is a potent antibacterial compound known for its significant inhibitory effects on Pseudomonas aeruginosa. It is particularly effective in inhibiting the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are crucial for the pathogenicity of Pseudomonas aeruginosa
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 176 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antibacterial properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of aromatic compounds as starting materials, which undergo electrophilic aromatic substitution reactions to form the core structure.
Functional Group Introduction: Various functional groups, such as hydroxyl and allyl groups, are introduced through reactions like hydroxylation and allylation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Antibacterial agent 176 undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Antibacterial agent 176 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibacterial activity and the development of new antibacterial agents.
Biology: Investigated for its effects on bacterial cell membranes and its potential to disrupt biofilm formation.
Medicine: Explored as a potential therapeutic agent for treating infections caused by drug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
作用机制
The mechanism of action of Antibacterial agent 176 involves multiple pathways:
Inhibition of Pyocyanin Production: By interfering with the quorum sensing system of Pseudomonas aeruginosa, this compound reduces the production of pyocyanin, a virulence factor.
Disruption of Bacterial Membranes: The compound integrates into bacterial cell membranes, causing membrane destabilization and cell lysis.
Inhibition of Enzymatic Activity: It targets specific bacterial enzymes, inhibiting their activity and thereby preventing bacterial growth and replication.
相似化合物的比较
Similar Compounds
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membranes.
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis.
Tigecycline: A glycylcycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Uniqueness
Antibacterial agent 176 is unique due to its dual mechanism of action, targeting both quorum sensing and bacterial cell membranes. This dual action makes it particularly effective against drug-resistant strains of Pseudomonas aeruginosa, providing a significant advantage over other antibacterial agents that typically target a single pathway .
属性
分子式 |
C21H23ClN4O2 |
|---|---|
分子量 |
398.9 g/mol |
IUPAC 名称 |
2-[4-[3-[(6-chloro-1-propan-2-ylbenzimidazol-2-yl)amino]-2-hydroxypropoxy]phenyl]acetonitrile |
InChI |
InChI=1S/C21H23ClN4O2/c1-14(2)26-20-11-16(22)5-8-19(20)25-21(26)24-12-17(27)13-28-18-6-3-15(4-7-18)9-10-23/h3-8,11,14,17,27H,9,12-13H2,1-2H3,(H,24,25) |
InChI 键 |
SYDWHCIVWIRKCC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1NCC(COC3=CC=C(C=C3)CC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



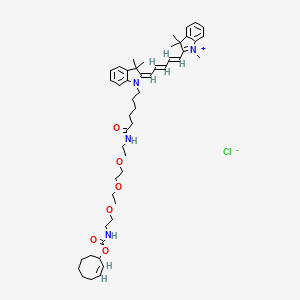

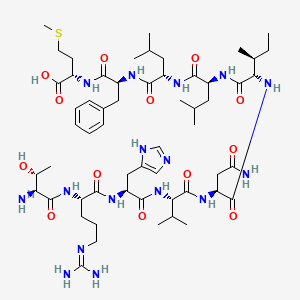
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
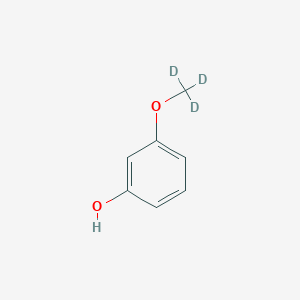

![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)


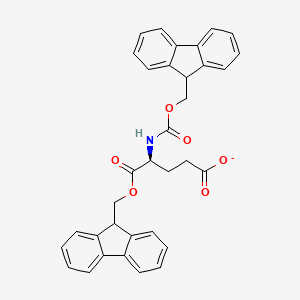
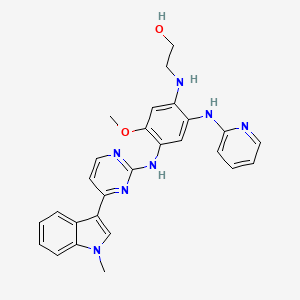
![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
